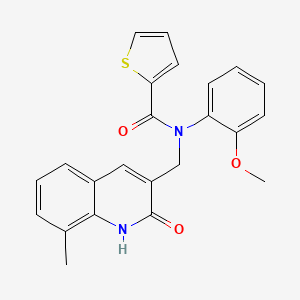
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as INOTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of organic compounds called nitroanilines, which have a wide range of applications in various fields, including medicine, agriculture, and industry. INOTA has been found to exhibit promising biological activities, making it a potential candidate for drug development.
作用机制
The mechanism of action of INOTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. INOTA has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. In addition, INOTA has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anticancer activity of INOTA is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
INOTA has been shown to have several biochemical and physiological effects on cells. It has been reported to induce oxidative stress and DNA damage in bacteria, leading to cell death. INOTA has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can contribute to its anti-inflammatory activity. Furthermore, INOTA has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
实验室实验的优点和局限性
INOTA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at relatively low concentrations, making it a cost-effective candidate for drug development. However, INOTA has some limitations for use in laboratory experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on INOTA. One area of interest is the development of new antimicrobial agents based on INOTA. Another potential application is the use of INOTA as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further research is needed to elucidate the mechanism of action of INOTA and to identify its molecular targets in cells. Additionally, the toxicity and pharmacokinetics of INOTA need to be studied in more detail to assess its potential for clinical use.
合成方法
INOTA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of o-toluidine with nitric acid to form 2-nitro-o-toluidine. This intermediate compound is then reacted with isopropylamine and 1,2,4-oxadiazole-5-carboxylic acid to yield INOTA. The synthesis of INOTA is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学研究应用
INOTA has been extensively studied for its potential biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that INOTA exhibits potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. INOTA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, INOTA has shown promising anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYVDXOQRDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



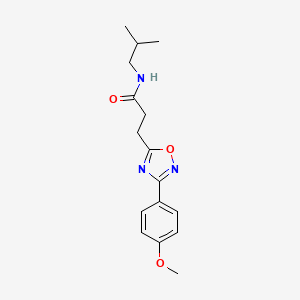
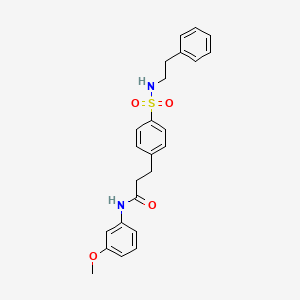
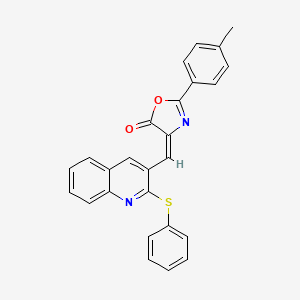
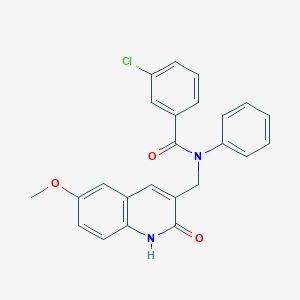
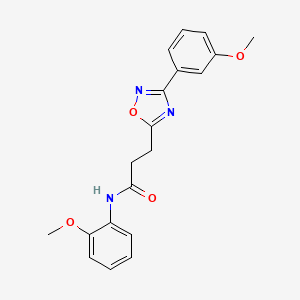

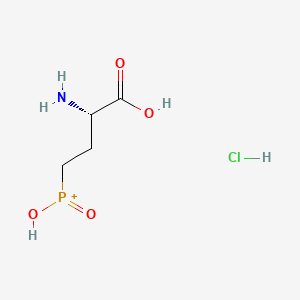
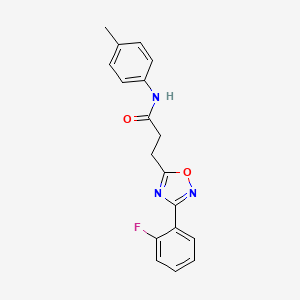
![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)
